molecular formula C19H20N4O2 B5691981 N-ethyl-4,5-dimethyl-2-[4-(4-nitrophenyl)-1H-imidazol-1-yl]aniline

N-ethyl-4,5-dimethyl-2-[4-(4-nitrophenyl)-1H-imidazol-1-yl]aniline

Cat. No. B5691981
M. Wt: 336.4 g/mol
InChI Key: CBTDUVDISNMPNT-UHFFFAOYSA-N
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Description

N-ethyl-4,5-dimethyl-2-[4-(4-nitrophenyl)-1H-imidazol-1-yl]aniline, also known as NDMA, is a potent carcinogenic compound that has been found in various consumer products, such as food, water, and pharmaceuticals. NDMA is a member of the nitrosamine family, which is a group of compounds that are known to be highly toxic and carcinogenic.

Mechanism of Action

N-ethyl-4,5-dimethyl-2-[4-(4-nitrophenyl)-1H-imidazol-1-yl]aniline is a potent alkylating agent that can react with DNA and other cellular macromolecules, leading to mutations and other genetic damage. N-ethyl-4,5-dimethyl-2-[4-(4-nitrophenyl)-1H-imidazol-1-yl]aniline is also known to induce oxidative stress and inflammation, which can further contribute to carcinogenesis.
Biochemical and Physiological Effects:
N-ethyl-4,5-dimethyl-2-[4-(4-nitrophenyl)-1H-imidazol-1-yl]aniline has been found to induce liver damage, including liver fibrosis and cirrhosis, in animal models and humans. N-ethyl-4,5-dimethyl-2-[4-(4-nitrophenyl)-1H-imidazol-1-yl]aniline has also been shown to induce DNA damage, oxidative stress, and apoptosis in various cell types. Additionally, N-ethyl-4,5-dimethyl-2-[4-(4-nitrophenyl)-1H-imidazol-1-yl]aniline has been found to disrupt the normal functioning of the immune system, leading to increased susceptibility to infections and other diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N-ethyl-4,5-dimethyl-2-[4-(4-nitrophenyl)-1H-imidazol-1-yl]aniline in lab experiments is its potency as a carcinogenic agent, which allows for the rapid induction of tumors in animal models. However, N-ethyl-4,5-dimethyl-2-[4-(4-nitrophenyl)-1H-imidazol-1-yl]aniline is also highly toxic and can pose a significant health risk to researchers working with the compound. Additionally, the use of N-ethyl-4,5-dimethyl-2-[4-(4-nitrophenyl)-1H-imidazol-1-yl]aniline in lab experiments is limited by its potential to form nitrosamines in the presence of nitrite-containing compounds, which can interfere with experimental results.

Future Directions

Future research on N-ethyl-4,5-dimethyl-2-[4-(4-nitrophenyl)-1H-imidazol-1-yl]aniline should focus on developing safer and more effective methods for synthesizing the compound, as well as identifying potential chemopreventive agents that can inhibit its carcinogenic effects. Additionally, further research is needed to better understand the mechanisms of N-ethyl-4,5-dimethyl-2-[4-(4-nitrophenyl)-1H-imidazol-1-yl]aniline-induced carcinogenesis and to develop new therapies for treating N-ethyl-4,5-dimethyl-2-[4-(4-nitrophenyl)-1H-imidazol-1-yl]aniline-induced liver damage and other diseases.

Synthesis Methods

N-ethyl-4,5-dimethyl-2-[4-(4-nitrophenyl)-1H-imidazol-1-yl]aniline can be synthesized by reacting 4-nitrophenylhydrazine with N-ethyl-4,5-dimethyl-2-nitroaniline in the presence of a reducing agent, such as zinc dust, and a catalyst, such as palladium on carbon. The resulting intermediate is then reacted with ethyl iodide to form N-ethyl-4,5-dimethyl-2-[4-(4-nitrophenyl)-1H-imidazol-1-yl]aniline.

Scientific Research Applications

N-ethyl-4,5-dimethyl-2-[4-(4-nitrophenyl)-1H-imidazol-1-yl]aniline is commonly used in scientific research as a model compound for studying the mechanisms of carcinogenesis. It has been found to induce tumors in various animal models, such as rats, mice, and hamsters. N-ethyl-4,5-dimethyl-2-[4-(4-nitrophenyl)-1H-imidazol-1-yl]aniline has also been used to study the effects of antioxidants and other chemopreventive agents on carcinogenesis.

properties

IUPAC Name

N-ethyl-4,5-dimethyl-2-[4-(4-nitrophenyl)imidazol-1-yl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2/c1-4-20-17-9-13(2)14(3)10-19(17)22-11-18(21-12-22)15-5-7-16(8-6-15)23(24)25/h5-12,20H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBTDUVDISNMPNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C(C=C(C(=C1)C)C)N2C=C(N=C2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-ethyl-4,5-dimethyl-2-[4-(4-nitrophenyl)-1H-imidazol-1-yl]aniline

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